![molecular formula C9H10ClN3S B15276353 4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15276353.png)
4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with a thiophene moiety and a chlorine atom. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the thiophene moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Chlorination: The final step involves the chlorination of the pyrazole ring, which can be accomplished using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom on the pyrazole ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrazoles.
Applications De Recherche Scientifique
4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: The compound can be utilized in the synthesis of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: It can serve as a probe to study the biological pathways and molecular targets involved in various diseases.
Mécanisme D'action
The mechanism of action of 4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The thiophene ring can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, while the pyrazole ring can form coordination bonds with metal ions in enzyme active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-chloro-1-[2-(furan-3-yl)ethyl]-1H-pyrazol-3-amine: Contains a furan ring instead of a thiophene ring, which may alter its electronic properties and interactions with biological targets.
4-chloro-1-[2-(pyridin-3-yl)ethyl]-1H-pyrazol-3-amine: Contains a pyridine ring, which can participate in different types of interactions compared to the thiophene ring.
Uniqueness
The presence of both the thiophene ring and the chlorine atom in 4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine imparts unique chemical and biological properties to the compound. The thiophene ring enhances its electronic properties, while the chlorine atom increases its reactivity towards nucleophilic substitution reactions. These features make it a valuable compound for various applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C9H10ClN3S |
|---|---|
Poids moléculaire |
227.71 g/mol |
Nom IUPAC |
4-chloro-1-(2-thiophen-3-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H10ClN3S/c10-8-5-13(12-9(8)11)3-1-7-2-4-14-6-7/h2,4-6H,1,3H2,(H2,11,12) |
Clé InChI |
XTMRRFJRYAVJQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1CCN2C=C(C(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B15276272.png)
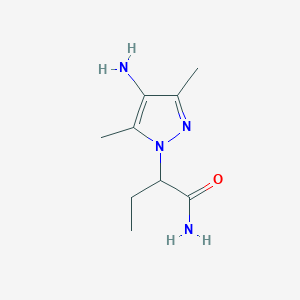
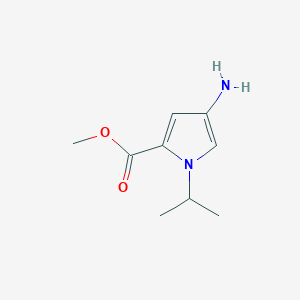
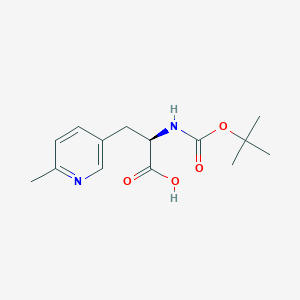



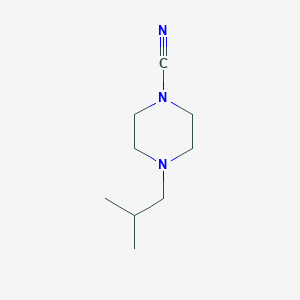
![1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B15276318.png)

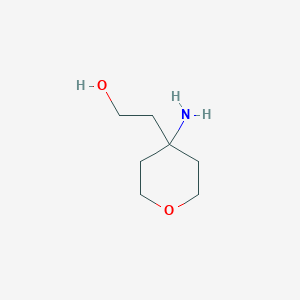
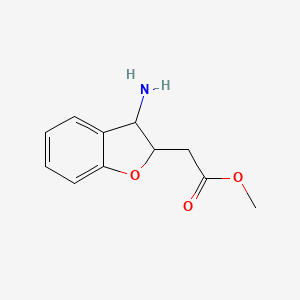

![(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B15276346.png)
